Bromadol

Catalog No.
S1494157
CAS No.
77239-98-6
M.F
C22H28BrNO
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromadol

CAS Number

77239-98-6

Product Name

Bromadol

IUPAC Name

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol

Molecular Formula

C22H28BrNO

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3

InChI Key

PRSUTWWKYIVBEU-UHFFFAOYSA-N

SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br

Synonyms

Bromadol HCL BDPC;Cyclohexanol, 4-(4-broMophenyl)-4-(diMethylaMino)-1-(2-phenylethyl)-, trans-;Bromadol HCl4-(4-bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol hydrochloride

Canonical SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br

Bromadol is a synthetic compound classified as a novel psychoactive substance, particularly within the category of opioid analgesics. Its chemical formula is C22H28BrNO, and it has a molecular weight of 402.4 g/mol. Bromadol is known for its potent analgesic properties, which are believed to be significantly stronger than traditional opioid medications. This compound has garnered attention in both scientific research and discussions surrounding drug regulation due to its potential therapeutic applications and associated risks.

  • Bromadol is thought to act similarly to other opioids by binding to mu-opioid receptors in the central nervous system [].
  • This binding produces analgesia (pain relief), euphoria, and other effects.
  • Due to its high potency and opioid effects, Bromadol is likely to have similar risks as other opioids, including:
    • Respiratory depression (slowed breathing) which can be fatal [].
    • Dependence and addiction [].
    • Serious health risks, including overdose death, when used with other depressants like alcohol or benzodiazepines [].

Pharmacological Activity

Bromadol is a synthetic, non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and weak antiplatelet effects. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, inflammatory mediators involved in pain and fever.

Studies suggest that Bromadol has similar analgesic efficacy to other NSAIDs, such as ibuprofen and diclofenac, but with a potentially lower risk of gastrointestinal side effects.

Analgesic Effects

Bromadol has been investigated for its potential use in managing pain in various conditions, including:

  • Postoperative pain: Studies have shown that Bromadol can be effective in reducing pain following surgery, with similar efficacy to other NSAIDs.
  • Acute musculoskeletal pain: Bromadol may be helpful in managing pain from conditions such as sprains, strains, and low back pain. However, more research is needed to confirm its efficacy and safety compared to other pain management options.
  • Chronic pain: While some studies suggest Bromadol may be effective in chronic pain management, its use is generally not recommended due to potential risks of addiction and dependence, particularly at high doses.

Additional Research Areas

Bromadol is also being explored for its potential use in other areas, such as:

  • Cancer pain: Some studies suggest Bromadol may be helpful in managing cancer pain, but more research is needed to determine its long-term safety and efficacy in this population.
  • Fever: Bromadol has antipyretic effects and may be used to reduce fever, but it is generally not considered a first-line treatment due to the availability of other options.
Such as alkylation or acylation, key intermediates are formed.
  • Final Coupling Reaction: The final step usually involves coupling these intermediates with brominated compounds to form Bromadol.
  • Specific methods can vary based on desired purity and yield but generally follow established organic synthesis protocols .

    Bromadol exhibits significant biological activity, primarily through its interaction with opioid receptors in the central nervous system. It has been shown to:

    • Activate mu-opioid receptors: This activation leads to analgesic effects, making it a candidate for pain management.
    • Exhibit lower tolerance development: Unlike many traditional opioids, Bromadol may lead to less tolerance over time, which is a critical factor in long-term pain management strategies.
    • Potential side effects: While it shows promise as an analgesic, Bromadol can also cause central nervous system depression, drowsiness, and other adverse effects similar to those seen with conventional opioids .

    Bromadol's primary application lies in its potential use as an analgesic. It is being explored for:

    • Pain management: Particularly in cases where traditional opioids are ineffective or cause intolerable side effects.
    • Research purposes: Due to its unique properties, Bromadol is also used in scientific studies aimed at understanding opioid mechanisms and developing new pain management therapies.

    Research into Bromadol's interactions with other substances is crucial for understanding its pharmacological profile:

    • Opioid Receptor Interactions: Studies indicate that Bromadol has a high affinity for mu-opioid receptors, similar to morphine and fentanyl.
    • Drug Interactions: Preliminary studies suggest that concurrent use with other central nervous system depressants may exacerbate side effects such as respiratory depression and sedation.
    • Metabolic Pathways: Understanding how Bromadol is metabolized in the body can help predict interactions with other medications .

    Bromadol shares structural and functional similarities with several other compounds in the opioid class. Notable comparisons include:

    CompoundStructure TypePotencyUnique Features
    MorphineNatural opiateModerateWell-studied; standard for comparison
    FentanylSynthetic opioidVery highExtremely potent; used in anesthesia
    EtonitazeneSynthetic opioidHighUnique benzimidazole structure; less tolerance
    U-47700Synthetic opioidHighKnown for abuse potential; similar analgesic properties

    Bromadol's uniqueness lies in its combination of potency and potentially lower tolerance development compared to traditional opioids .

    XLogP3

    5

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    401.13543 g/mol

    Monoisotopic Mass

    401.13543 g/mol

    Heavy Atom Count

    25

    UNII

    G8HCJ9R4VZ

    Wikipedia

    BDPC

    Dates

    Modify: 2024-04-14

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